molecular formula C11H11N3S2 B1332740 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine CAS No. 315695-36-4

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine

Cat. No. B1332740
M. Wt: 249.4 g/mol
InChI Key: GCCOQXJVAUIXJV-UHFFFAOYSA-N
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Description

The compound 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential as therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has been incorporated into various pharmacologically active compounds, including kinase inhibitors and antifungal agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. For instance, bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have been prepared from intermediates like 3-amino-2,3-dihydro-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-(1H)-one and its salts . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and alkylation. For example, nitration of 6-oxo-, thioxo-2,3-dimethylthieno[2,3-d]pyrimidin-4-ones leads to electrophilic unco-substitution forming nitro derivatives . S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions results in the selective formation of S-alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, stability, and reactivity. Quantum chemical calculations can provide insights into the electronic structure and reactivity of these compounds, as well as the effects of substituents and solvents on their behavior .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in various synthesis reactions. For instance, it has been used in the microwave-assisted synthesis of thieno[2,3-d]pyrimidines, involving reactions with iso(and isothio)cyanates, leading to the formation of various derivatives including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds (Davoodnia et al., 2009).

Biological Activities

  • Some derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine have demonstrated antifungal effects against species like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
  • In cancer research, specific pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related to this compound, have shown antiproliferative activity on human breast cancer cell lines, suggesting their potential in cancer treatment (Atapour-Mashhad et al., 2017).

Pharmaceutical Research

  • Derivatives of this compound have been studied for their analgesic and anti-inflammatory properties, with some showing potent activity and low ulcerogenic potential, indicating their potential as safer analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

Structural and Mechanistic Studies

  • Research has also focused on the structural elucidation of various derivatives, contributing to the understanding of their chemical properties and reactivities. For instance, studies on bridgehead nitrogen heterocycles containing the thieno-pyrimidine system have enhanced the knowledge of their structures (Santagati et al., 2000).

properties

IUPAC Name

5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCOQXJVAUIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364662
Record name 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine

CAS RN

315695-36-4
Record name 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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